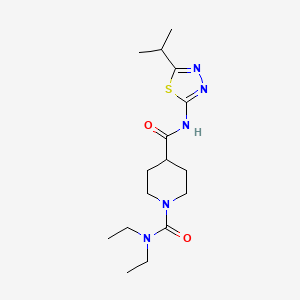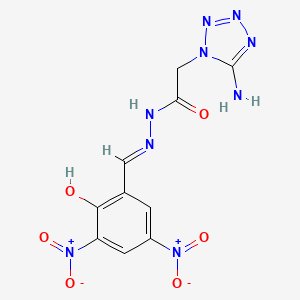![molecular formula C18H17BrN4O B6008447 5-(4-bromophenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6008447.png)
5-(4-bromophenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This may be one of the ways in which this compound exerts its anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 5-(4-bromophenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain kinases that are involved in the regulation of cell growth and differentiation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-bromophenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential as a new drug candidate for the treatment of cancer. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in clinical settings.
Direcciones Futuras
There are many potential future directions for research involving 5-(4-bromophenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One area of interest is in the development of new drugs that are based on its structure and mechanism of action. Another area of interest is in studying its effects on other types of cancer cells, as well as its potential use in combination with other drugs or therapies. Finally, more research is needed to fully understand its mechanism of action and how it can be optimized for clinical use.
Métodos De Síntesis
The synthesis of 5-(4-bromophenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one can be achieved through a multi-step process. One method involves the reaction of 4-bromoaniline with 2-chloro-5-nitropyridine to form 5-(4-bromophenyl)-2-nitropyrido[2,3-d]pyrimidine-4(3H)-one. This compound is then reduced with hydrogen gas in the presence of a palladium catalyst to produce the final product.
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have anti-tumor activity in vitro, making it a promising candidate for further research.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O/c19-13-6-4-12(5-7-13)14-8-9-20-16-15(14)17(24)22-18(21-16)23-10-2-1-3-11-23/h4-9H,1-3,10-11H2,(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUHRWHYXIDGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,5-dichloro-4-methoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6008413.png)


![2-phenyl-7-[3-(1H-tetrazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6008441.png)
![5-{2-[2-(3,5-dimethylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid](/img/structure/B6008452.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B6008459.png)
![N-(2-fluorophenyl)-3-{1-[2-(2-furyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6008460.png)
![1-cyclopentyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6008467.png)

![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methylpiperidine](/img/structure/B6008477.png)